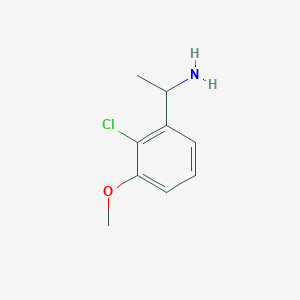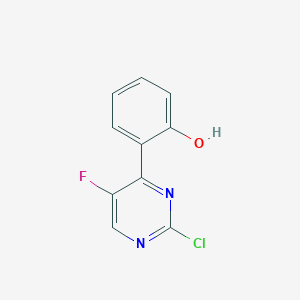
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a phenol group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol under specific conditions. One common method is to react 2-chloro-5-fluoropyrimidine with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents like DMF.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced pyrimidine derivatives.
科学研究应用
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol.
2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chloro substituent on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the phenol group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C10H6ClFN2O |
|---|---|
分子量 |
224.62 g/mol |
IUPAC 名称 |
2-(2-chloro-5-fluoropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-7(12)9(14-10)6-3-1-2-4-8(6)15/h1-5,15H |
InChI 键 |
NGDSFTVILDMMMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


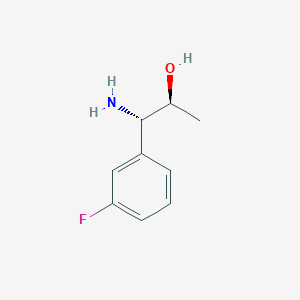
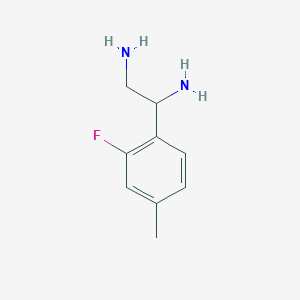
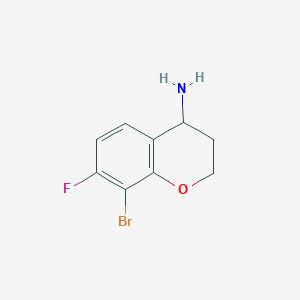
![(3S)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13044417.png)
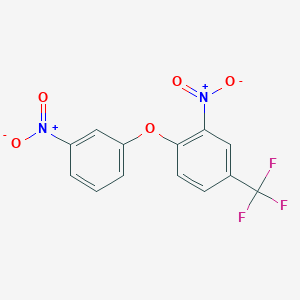
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)
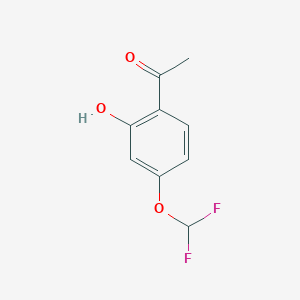


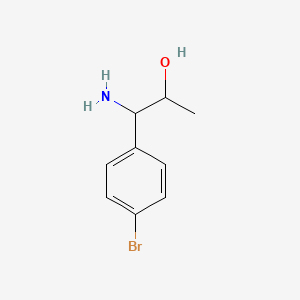
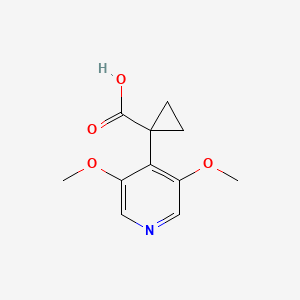
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
